Product packaging for Etodroxizine dimaleate(Cat. No.:CAS No. 56335-21-8)

Etodroxizine dimaleate

Cat. No.: B3061142
CAS No.: 56335-21-8
M. Wt: 651.1 g/mol
InChI Key: LCTVSMAEOLQJSR-SPIKMXEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Etodroxizine Dimaleate ( 56335-21-8) is a fully characterized chemical compound that serves as a reference standard for the active pharmaceutical ingredient (API) Hydroxyzine . With a defined molecular formula of C31H39ClN2O11 and a molecular weight of 651.11 g/mol, it is supplied with comprehensive analytical data to ensure traceability and compliance with pharmacopeial guidelines (such as USP and EP) . This product is intended for analytical purposes in a laboratory setting. Its primary research applications include Analytical Method Development (AMD), Method Validation (AMV), and Quality Control (QC) during the synthesis and formulation stages of pharmaceutical development . By providing a certified benchmark, it enables researchers to accurately identify and quantify impurities, ensuring the safety and efficacy of pharmaceutical products. This product is labeled "For Research Use Only" and is strictly intended for laboratory analysis. It is not for diagnostic or therapeutic purposes, and it is not intended for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H39ClN2O11 B3061142 Etodroxizine dimaleate CAS No. 56335-21-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-but-2-enedioic acid;2-[2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31ClN2O3.2C4H4O4/c24-22-8-6-21(7-9-22)23(20-4-2-1-3-5-20)26-12-10-25(11-13-26)14-16-28-18-19-29-17-15-27;2*5-3(6)1-2-4(7)8/h1-9,23,27H,10-19H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTVSMAEOLQJSR-SPIKMXEPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1N(CCN(C1)C(C2=CC=C(C=C2)Cl)C3=CC=CC=C3)CCOCCOCCO.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H39ClN2O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

651.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56335-21-8
Record name Etodroxizine dimaleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056335218
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ETODROXIZINE DIMALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9NQM95R01
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Methodologies and Chemical Pathways Research of Etodroxizine Dimaleate

Elucidation of Primary Synthesis Pathways and Mechanisms

The principal synthesis of Etodroxizine (B195972), much like its parent compound hydroxyzine (B1673990) and its metabolite cetirizine (B192768), is centered on the alkylation of a key piperazine (B1678402) intermediate. The most established route involves the nucleophilic substitution reaction between 1-[(4-chlorophenyl)(phenyl)methyl]piperazine and a suitable ethanol (B145695) derivative.

The mechanism is a standard SN2 reaction. The piperazine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the ethanol derivative, leading to the displacement of a leaving group (typically a halide). The reaction is generally carried out in the presence of a base to neutralize the acid formed and in a suitable organic solvent. The final step involves reacting the Etodroxizine free base with maleic acid to form the dimaleate salt.

A common pathway for the synthesis of the key intermediate, 1-[(4-chlorophenyl)(phenyl)methyl]piperazine, starts from 4-chlorobenzophenone (B192759).

Table 1: Primary Synthesis Pathway Overview

Step Starting Materials Reagents & Conditions Intermediate/Product
1 1-[(4-chlorophenyl)(phenyl)methyl]piperazine, 2-(2-chloroethoxy)ethanol Base (e.g., Sodium Carbonate), Solvent (e.g., Xylene), Heat Etodroxizine

Investigation of Alternative Synthetic Routes and Methodologies

Research into alternative synthetic strategies aims to improve yield, reduce the number of steps, or utilize different starting materials. These routes often focus on different ways to construct the core piperazine structure or introduce the side chain.

One alternative approach involves the direct oxidation of hydroxyzine, the parent molecule of Etodroxizine. researchgate.net While this is more directly applicable to the synthesis of cetirizine (the carboxylic acid metabolite), modifications of the oxidizing agent and conditions could potentially yield other derivatives. For instance, catalytic oxidation using specific palladium catalysts in a mixed solvent system has been explored for hydroxyzine conversion. researchgate.net

Another strategy begins with different precursors, such as 4-chlorobenzophenone and cyanoacetic acid or 2-(2-chloroethoxy)acetic acid, to build the central structure. researchgate.netresearchgate.net These methods showcase the versatility of benzophenone (B1666685) and acetic acid derivatives as foundational building blocks in pharmaceutical synthesis. researchgate.net

Table 2: Comparison of Synthetic Route Starting Materials

Route Primary Starting Materials Key Transformation
Primary 1-[(4-chlorophenyl)(phenyl)methyl]piperazine SN2 Alkylation
Alternative 1 Hydroxyzine Catalytic Oxidation
Alternative 2 4-chlorobenzophenone Friedel-Crafts acylation followed by cyclization

| Alternative 3 | 2-(2-chloroethoxy)acetic acid | Alkylation, Condensation, Cyclization |

Chemoinformatic and Computational Approaches in Synthesis Design

Modern pharmaceutical synthesis increasingly relies on computational tools to design and optimize reaction pathways, reducing the need for extensive trial-and-error experimentation. preprints.orgnih.gov These in silico strategies are integral to developing efficient and novel routes for complex molecules like Etodroxizine. nih.gov

Once a potential synthetic route is proposed, reaction prediction models can be used to optimize it. These models, often based on deep learning architectures, predict the most likely products of a given set of reactants and conditions. nih.gov For the synthesis of Etodroxizine, such models can:

Predict Yield and Feasibility: By analyzing parameters like solvent, temperature, and catalyst, the model can predict the efficiency of the key alkylation step. preprints.org

Identify Potential Side Products: The models can anticipate competing reactions or the formation of impurities, helping chemists to refine conditions to maximize the purity of the final product.

Screen Novel Pathways: AI can assess the viability of unconventional or novel reaction types that may not be immediately obvious to a human chemist, potentially leading to more efficient or innovative syntheses. nih.gov

Exploration of Sustainable Synthesis Principles for Etodroxizine Dimaleate

The pharmaceutical industry is increasingly adopting the principles of green chemistry to minimize the environmental impact of drug manufacturing. mdpi.comresearchgate.net The application of these principles to the synthesis of Etodroxizine aims to create more sustainable and cost-effective processes.

Key areas of exploration include:

Biocatalysis: The use of enzymes as catalysts can offer high selectivity and efficiency under mild conditions (e.g., in aqueous media), reducing the need for harsh reagents and organic solvents. mdpi.comastrazeneca.com An enzymatic approach could be investigated for specific steps, such as the formation of the core piperazine structure.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. This involves minimizing the use of protecting groups and auxiliary substances. nih.gov

Use of Greener Solvents: Replacing hazardous organic solvents with safer alternatives, such as water, supercritical fluids, or bio-based solvents. Solvent-free synthesis methods are also being explored where feasible. mdpi.com

Energy Efficiency: Employing methods like microwave-assisted synthesis or continuous flow processes can significantly reduce reaction times and energy consumption compared to traditional batch processing. mdpi.com

By integrating these principles, the synthesis of this compound can be made more environmentally benign, aligning with modern standards of sustainable pharmaceutical development. astrazeneca.com

Molecular Pharmacology and Ligand Target Interaction Studies of Etodroxizine Dimaleate

Receptor Binding Kinetics and Thermodynamics Investigations

The efficacy and duration of action of a drug are critically influenced by its receptor binding kinetics—the rates of association and dissociation—and the thermodynamic forces that govern this interaction. For H1 receptor antagonists like Etodroxizine (B195972), these parameters dictate the stability and longevity of the drug-receptor complex.

Development and Optimization of In Vitro Binding Assays

In vitro binding assays are fundamental tools for characterizing the affinity of a ligand for its receptor. For H1 receptor antagonists, these assays typically involve competitive binding studies using radiolabeled ligands. A common approach utilizes [³H]mepyramine, a well-characterized H1 antagonist, which is incubated with a preparation of cells or tissues expressing the histamine (B1213489) H1 receptor. The ability of an unlabeled antagonist, such as Etodroxizine dimaleate, to displace the radioligand provides a measure of its binding affinity (Ki).

Optimization of these assays is crucial for obtaining accurate and reproducible data. This involves determining the optimal concentrations of the radioligand and receptor preparation, as well as the appropriate incubation time and temperature to reach equilibrium. Non-specific binding is typically assessed by including a high concentration of a non-radiolabeled competitor.

Table 1: Representative In Vitro Binding Assay Parameters for H1 Antagonists

Parameter Description Typical Value/Condition
Radioligand A radioactively labeled compound that binds to the target receptor. [³H]mepyramine
Receptor Source Cells or tissues endogenously or recombinantly expressing the H1 receptor. HEK293 cells, HeLa cells, guinea pig brain homogenates
Incubation Buffer A solution that maintains physiological pH and ionic strength. 50 mM Tris-HCl, pH 7.4
Incubation Temperature The temperature at which the binding reaction is carried out. 25°C or 37°C
Incubation Time The duration required to reach binding equilibrium. 60 - 180 minutes

| Separation Method | A technique to separate bound from free radioligand. | Rapid filtration through glass fiber filters |

Analysis of Ligand-Receptor Residence Time

Drug-target residence time, the duration for which a drug remains bound to its target, is increasingly recognized as a critical determinant of in vivo efficacy. A longer residence time can lead to a more sustained pharmacological effect. For antihistamines, a prolonged interaction with the H1 receptor can contribute to a longer duration of action.

The dissociation rate constant (k_off) is the primary determinant of residence time (RT = 1/k_off). This can be measured using kinetic radioligand binding assays. In a typical experiment, receptors are pre-incubated with the unlabeled drug (e.g., this compound) to allow for complex formation. Dissociation is then initiated by adding a high concentration of a competing ligand or by rapid dilution, and the rate at which the pre-bound drug dissociates is measured over time.

Investigation of Molecular Interaction Mechanisms at Histamine Receptors

Understanding how a ligand interacts with its target receptor at a molecular level is crucial for rational drug design and for explaining its pharmacological profile.

Potential for Allosteric Modulation Studies

While most first-generation antihistamines are considered competitive antagonists, the possibility of allosteric modulation cannot be entirely ruled out without specific investigation. Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site. This binding can alter the receptor's conformation, thereby influencing the binding or efficacy of the endogenous ligand.

Studies investigating the potential for allosteric modulation by this compound would involve functional assays in the presence of varying concentrations of both histamine and the drug. A non-competitive inhibition pattern in these assays could suggest an allosteric mechanism.

Biophysical Characterization of Ligand-Target Complexes

Biophysical techniques provide detailed insights into the structural and energetic aspects of ligand-receptor interactions. Techniques such as X-ray crystallography and cryo-electron microscopy can reveal the precise three-dimensional structure of the this compound-H1 receptor complex. This would allow for the identification of specific amino acid residues involved in binding and the conformational changes induced upon ligand binding.

Isothermal titration calorimetry (ITC) is another powerful biophysical method that can directly measure the thermodynamic parameters of binding, including the binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS). This information provides a complete thermodynamic profile of the interaction, revealing the driving forces behind the binding event.

Table 2: Key Compounds Mentioned

Compound Name
This compound
Histamine

Surface Plasmon Resonance (SPR) for Binding Dynamics

Surface Plasmon Resonance (SPR) is a powerful optical technique for the real-time, label-free analysis of biomolecular interactions. aragen.com This method allows for the detailed characterization of the binding kinetics and affinity between a ligand (in this case, this compound) and its target receptor, typically the histamine H1 receptor, which is immobilized on a sensor surface. aragen.com

The core principle of SPR involves detecting changes in the refractive index at the surface of a sensor chip as an analyte (this compound) flows over and binds to the immobilized ligand (H1 receptor). optica.org This interaction is recorded as a sensorgram, a plot of response units versus time, which provides quantitative data on the association and dissociation phases of the binding event. aragen.com

From the sensorgram, key kinetic parameters can be derived:

Association rate constant (kₐ or kₒₙ): This value represents the rate at which the drug-receptor complex is formed.

Dissociation rate constant (kₔ or kₒff): This value indicates the stability of the complex, representing the rate at which the drug dissociates from the receptor.

Equilibrium dissociation constant (Kₔ): Calculated as the ratio of kₔ to kₐ, the Kₔ value is a measure of the binding affinity. A lower Kₔ value signifies a higher binding affinity.

A hypothetical SPR analysis of this compound binding to the H1 receptor could yield the data presented in the interactive table below. In such an experiment, the H1 receptor would be immobilized on the sensor chip, and various concentrations of this compound would be injected over the surface.

Hypothetical SPR Kinetic Data for this compound Binding to Histamine H1 Receptor

Analyte Concentration (nM)Association Rate (kₐ) (M⁻¹s⁻¹)Dissociation Rate (kₔ) (s⁻¹)Affinity (Kₔ) (nM)
101.5 x 10⁵3.0 x 10⁻⁴2.0
201.5 x 10⁵3.0 x 10⁻⁴2.0
401.5 x 10⁵3.0 x 10⁻⁴2.0
801.5 x 10⁵3.0 x 10⁻⁴2.0
1601.5 x 10⁵3.0 x 10⁻⁴2.0

This table presents hypothetical data for illustrative purposes, based on the known high affinity of related compounds.

Such an analysis would provide a detailed understanding of the binding dynamics, revealing not just the strength of the interaction but also how quickly the drug binds to and dissociates from its target. This information is invaluable for structure-activity relationship studies and for predicting the in vivo duration of action. nih.gov

Preclinical Pharmacological Research Methodologies and Approaches for Etodroxizine Dimaleate

In Vitro Pharmacological Characterization Methodologies

In vitro studies are fundamental to the initial characterization of Etodroxizine (B195972) dimaleate, providing insights into its interaction with specific biological targets in a controlled laboratory setting. These assays are crucial for understanding the compound's potency, selectivity, and mechanism of action at the molecular and cellular levels.

Cell-based assays are instrumental in determining how Etodroxizine dimaleate interacts with its primary target, the histamine (B1213489) H1 receptor, within a cellular context. These systems utilize engineered cell lines that express the H1 receptor, allowing for the quantification of target engagement and the subsequent cellular response.

One common approach involves the use of recombinant cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells, which are genetically modified to express the human H1 receptor. The engagement of this compound with the H1 receptor can be measured through various methods, including:

Calcium Flux Assays: Activation of the H1 receptor leads to an increase in intracellular calcium levels. Fluorometric assays can be used to measure these changes in the presence of varying concentrations of this compound, providing a functional readout of its antagonist activity.

Receptor Binding Assays: Competitive binding assays using a radiolabeled ligand for the H1 receptor, such as [3H]-pyrilamine, can determine the binding affinity (Ki) of this compound. These assays quantify the displacement of the radioligand by the compound, indicating its potency at the receptor.

Second Messenger Assays: The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates the production of inositol (B14025) phosphates. Assays that measure the accumulation of these second messengers can be used to assess the inverse agonist or antagonist properties of this compound.

Table 1: Illustrative Target Engagement Data for this compound in H1 Receptor-Expressing Cells

Assay TypeParameterIllustrative Value
Calcium Flux AssayIC505 nM
Receptor Binding AssayKi2.5 nM
Inositol Phosphate (B84403) AssayIC508 nM

Note: The data presented in this table is for illustrative purposes to demonstrate typical results from such assays and is not based on published studies of this compound.

To assess the selectivity of this compound, biochemical assays are employed to profile its activity against a panel of other receptors and enzymes. This is crucial for identifying potential off-target effects. For a second-generation antihistamine, it is particularly important to evaluate its interaction with muscarinic, serotonergic, and adrenergic receptors to ensure a lack of the sedative and anticholinergic side effects associated with first-generation antihistamines.

These assays typically involve purified receptors or enzymes and measure the ability of this compound to inhibit or potentiate their activity. For example, radioligand binding assays can be performed for a wide range of receptors to determine the compound's binding affinity.

Table 2: Illustrative Receptor Selectivity Profile of this compound

Receptor/EnzymeBinding Affinity (Ki)
Histamine H1 Receptor2.5 nM
Muscarinic M1 Receptor> 10,000 nM
Serotonin (B10506) 5-HT2A Receptor> 10,000 nM
Alpha-1 Adrenergic Receptor> 10,000 nM

Note: The data presented in this table is for illustrative purposes to demonstrate a desirable selectivity profile for a second-generation antihistamine and is not based on published studies of this compound.

In Vivo Experimental Model Systems for Compound Characterization

Following in vitro characterization, in vivo studies in animal models are essential to understand the pharmacological effects of this compound in a whole-organism setting. These studies provide critical information on the compound's efficacy, pharmacokinetics, and pharmacodynamics.

The selection of appropriate animal models is a critical step in the preclinical evaluation of this compound. The choice of model depends on the specific research question and the therapeutic indication being targeted. Key criteria for model selection include:

Physiological and Pharmacological Relevance: The animal model should exhibit a histamine-mediated response that is analogous to the human condition of interest, such as allergic rhinitis, urticaria, or pruritus.

Predictive Validity: The model should have demonstrated its ability to predict the efficacy of other antihistamines in humans.

Species-Specific Metabolism: The metabolic profile of this compound in the selected species should be as similar as possible to that in humans to ensure the relevance of pharmacokinetic and toxicological data.

Commonly used animal models for assessing the efficacy of antihistamines include:

Guinea Pig Models of Allergic Bronchoconstriction: Guinea pigs are sensitized to an allergen, and the ability of this compound to inhibit histamine-induced bronchoconstriction is measured.

Murine Models of Allergic Rhinitis: Mice are sensitized and challenged with an allergen to induce symptoms of allergic rhinitis, such as sneezing and nasal rubbing. The effect of this compound on these symptoms is then evaluated.

Canine Models of Atopic Dermatitis: Dogs with atopic dermatitis can be used to assess the antipruritic effects of this compound.

Understanding the distribution of this compound in the body is crucial, particularly its ability to cross the blood-brain barrier. As a second-generation antihistamine, minimal brain penetration is a key desirable feature to avoid sedation.

Techniques to assess target distribution and localization include:

Quantitative Whole-Body Autoradiography (QWBA): This technique uses a radiolabeled form of this compound to visualize and quantify its distribution in tissues throughout the animal body.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method can be used to measure the concentration of this compound in various tissues, including the brain and plasma, after administration. The brain-to-plasma concentration ratio is a key indicator of blood-brain barrier penetration.

Positron Emission Tomography (PET): PET imaging with a radiolabeled tracer that binds to the H1 receptor can be used to measure receptor occupancy by this compound in the brain and peripheral tissues in living animals.

Table 3: Illustrative Brain-to-Plasma Concentration Ratios for Antihistamines

CompoundClassIllustrative Brain-to-Plasma Ratio
First-Generation AntihistamineFirst-Generation~0.8
This compoundSecond-Generation< 0.1
FexofenadineSecond-Generation< 0.1

Note: The data presented in this table is for illustrative purposes to highlight the expected difference between first and second-generation antihistamines and is not based on published studies of this compound.

Research on Metabolic Pathways and Biotransformation of Etodroxizine Dimaleate

Elucidation of Phase I Metabolic Reactions

Phase I metabolism generally involves the introduction or unmasking of functional groups on a parent compound, typically making it more polar and susceptible to Phase II reactions.

Oxidative Biotransformations and Cytochrome P450 Enzyme Involvement

Oxidative reactions are a cornerstone of Phase I metabolism, frequently catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. droracle.ainih.govnih.gov These enzymes introduce an oxygen atom into the substrate, leading to hydroxylation, N-oxidation, S-oxidation, dealkylation, and other transformations. sajaa.co.zadrughunter.com The specific CYP isozymes involved in the metabolism of a particular compound can vary, with CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 being responsible for the metabolism of a majority of drugs. nih.govclinpgx.org However, no studies have been identified that specifically investigate the involvement of cytochrome P450 enzymes in the oxidative biotransformation of Etodroxizine (B195972) dimaleate.

Reductive and Hydrolytic Pathways in Compound Metabolism

In addition to oxidation, Phase I metabolism can also proceed through reductive and hydrolytic pathways. sajaa.co.za Reductive reactions, catalyzed by enzymes such as reductases, involve the addition of electrons to the substrate. Hydrolytic reactions, mediated by enzymes like esterases and amidases, involve the cleavage of chemical bonds by the addition of water. drughunter.com There is currently no available research to indicate whether Etodroxizine dimaleate undergoes reductive or hydrolytic metabolism.

Characterization of Phase II Metabolic Conjugation Pathways

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, which significantly increases water solubility and facilitates excretion. nih.govuomus.edu.iq

Glucuronidation and Sulfation Mechanisms

Glucuronidation, the most common Phase II reaction, is catalyzed by UDP-glucuronosyltransferases (UGTs) and involves the addition of glucuronic acid to the substrate. uomus.edu.iqwashington.edu Sulfation, another important conjugation pathway, is mediated by sulfotransferases (SULTs) and involves the transfer of a sulfonate group. basicmedicalkey.com Both glucuronidation and sulfation are critical for the detoxification and elimination of a wide range of compounds. nih.govtaylorandfrancis.com Specific studies on the glucuronidation or sulfation of this compound have not been reported.

Glutathione (B108866) Conjugation and Other Conjugative Reactions

Glutathione (GSH) conjugation, catalyzed by glutathione S-transferases (GSTs), is a crucial mechanism for detoxifying reactive electrophilic compounds. nih.gov This process involves the attachment of the tripeptide glutathione to the substrate, forming a more water-soluble and less toxic conjugate. encyclopedia.pub Other less common conjugation reactions include acetylation and amino acid conjugation. reactome.org There is no evidence from the reviewed literature to suggest that this compound undergoes glutathione conjugation or other conjugative reactions.

Identification and Structural Elucidation of Major Metabolites

The identification and structural elucidation of metabolites are critical for understanding the complete metabolic profile of a compound. Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are typically employed for this purpose. nih.gov However, due to the absence of metabolic studies on this compound, no major metabolites have been identified or structurally characterized. For the related first-generation antihistamine hydroxyzine (B1673990), the major active metabolite is cetirizine (B192768), which is formed through the oxidation of the alcohol moiety to a carboxylic acid. drugbank.comnih.govdrugbank.com It is important to note that this information pertains to hydroxyzine and cannot be directly extrapolated to this compound.

Comparative Metabolic Studies Across Diverse Research Systems

Detailed research into the metabolic pathways and biotransformation of this compound is not extensively available in current scientific literature. To provide a comparative analysis, this section will focus on the metabolic pathways of hydroxyzine, a structurally related first-generation antihistamine from the same diphenylmethylpiperazine class. The metabolic profile of hydroxyzine can serve as a relevant surrogate to infer potential metabolic routes for etodroxizine, while noting that direct data for etodroxizine is absent.

The biotransformation of hydroxyzine is a critical determinant of its pharmacokinetic and pharmacodynamic profile and has been studied across various preclinical and clinical research systems. These studies reveal notable differences in metabolism in vivo across different species, as well as between in vivo and in vitro models.

In Vivo Metabolic Profile of Hydroxyzine

In vivo, hydroxyzine undergoes extensive hepatic metabolism. The primary metabolic pathway is the oxidation of the terminal alcohol group on the ethoxyethanol side chain to form a carboxylic acid metabolite. This resulting major metabolite is cetirizine, a well-known second-generation antihistamine that is responsible for a significant portion of hydroxyzine's antihistaminic activity. wikipedia.orgresearchgate.net This conversion is primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5 in the liver. guidetopharmacology.org

Other identified metabolic pathways for hydroxyzine include N-dealkylation and O-dealkylation, leading to the formation of other minor metabolites. drugbank.com For instance, an N-dealkylated metabolite, norchlorcyclizine, has been identified. drugbank.com

Species-Specific Differences in Metabolism

Significant variations in the metabolic profile of hydroxyzine have been observed across different species, which is a crucial consideration when extrapolating preclinical data to humans.

Humans: In humans, a substantial portion (approximately 45%) of an oral dose of hydroxyzine is converted to cetirizine. drugbank.com The parent drug and its primary metabolite, cetirizine, exhibit different pharmacokinetic profiles, with cetirizine having a longer half-life in some populations. drugbank.com

Dogs: Studies in dogs have demonstrated a rapid and extensive conversion of hydroxyzine to cetirizine. nih.gov Following administration of hydroxyzine, the systemic exposure (as measured by the area-under-the-curve) to cetirizine is significantly higher—eight to ten times greater—than that of the parent compound, hydroxyzine. researchgate.netnih.gov This indicates that in dogs, hydroxyzine largely functions as a prodrug for cetirizine. researchgate.net

Rats: In rats, the excretion profile of hydroxyzine and its metabolites differs from that in other species. The primary route of elimination is through biliary excretion into the feces. wikipedia.orgdrugbank.com

In Vitro Metabolic Systems

The following table summarizes the key comparative findings on the metabolism of hydroxyzine across different research systems.

Interactive Data Table: Comparative Metabolism of Hydroxyzine

Research SystemKey FindingsPrimary Metabolite(s)Primary EnzymesRoute of Excretion
Humans (in vivo) Significant conversion to an active metabolite.CetirizineCYP3A4, CYP3A5Urine and feces
Dogs (in vivo) Rapid and extensive conversion; hydroxyzine acts largely as a prodrug.CetirizineNot specifiedNot specified
Rats (in vivo) Primary elimination through biliary excretion.Not specifiedNot specifiedFeces
Human Liver Microsomes (in vitro) Confirms the involvement of specific CYP enzymes.CetirizineCYP3A4, CYP3A5Not applicable

This comparative analysis, using hydroxyzine as an analogue, underscores the importance of considering interspecies variations in metabolic pathways when developing and evaluating new chemical entities like this compound.

Advanced Analytical Methodologies for Research and Characterization of Etodroxizine Dimaleate

Development and Validation of Chromatographic Techniques

Chromatographic techniques are indispensable for separating a compound from a mixture, allowing for its accurate quantification and the detection of any impurities. The development of robust and reliable chromatographic methods requires careful optimization of various parameters to achieve adequate separation, sensitivity, and speed. For piperazine (B1678402) derivatives like Etodroxizine (B195972), High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary tools. Validation of these methods is performed according to international guidelines (e.g., ICH) to ensure they are fit for their intended purpose.

HPLC, particularly in its reverse-phase mode (RP-HPLC), is the workhorse for the analysis of pharmaceutical compounds like Etodroxizine. A stability-indicating HPLC method is designed to separate the active pharmaceutical ingredient (API) from its degradation products and any process-related impurities.

The development of such a method for a compound analogous to Etodroxizine, such as Cetirizine (B192768), involves a systematic approach. A typical method utilizes a C18 column, which contains a nonpolar stationary phase. The separation is achieved by using a polar mobile phase, often a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govinternationalscholarsjournals.comnih.gov The pH of the buffer and the ratio of organic to aqueous components are fine-tuned to achieve optimal separation and peak shape. nih.govhelixchrom.com Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits maximum absorbance, for instance, around 229-231 nm for related molecules. internationalscholarsjournals.comiosrphr.org

Method validation ensures the reliability of the analytical procedure. Key validation parameters for HPLC methods, with typical results for analogous compounds, are summarized below.

Table 1: HPLC Method Validation Parameters for Piperazine-Class Antihistamines This table is interactive. Click on the headers to sort.

Validation Parameter Description Typical Acceptance Criteria / Findings
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration. Demonstrated over a range (e.g., 1-150 µg/mL) with a correlation coefficient (r²) > 0.999. nih.goviosrphr.org
Accuracy The closeness of test results to the true value, often assessed through recovery studies. Mean recovery values typically between 98-102%. nih.goviosrphr.org
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels. Relative Standard Deviation (RSD) should be less than 2%. For Cetirizine, intra-day and inter-day precision values were less than 1.5%. nih.gov
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. For Cetirizine, LOD has been reported as 0.2 µg/mL. nih.gov
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. For Cetirizine, LOQ has been reported as 1 µg/mL. nih.gov

| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities or degradants. | Confirmed by the absence of interfering peaks at the retention time of the main compound. iosrphr.org |

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, offering high sensitivity and specificity. It is particularly useful for identifying and quantifying trace levels of substances. While compounds like Etodroxizine are not sufficiently volatile for direct GC analysis, a derivatization step can be employed.

A validated GC-MS method for the related compounds Hydroxyzine (B1673990) and Cetirizine in whole blood demonstrates this application. The process involves several key steps:

Extraction: Solid-phase extraction is used to isolate the analytes from the biological matrix. nih.gov

Derivatization: The extracted compounds are treated with a chemical agent (e.g., a mixture of acetic anhydride (B1165640) and n-propanol) to create more volatile and thermally stable derivatives suitable for GC analysis. nih.govnih.gov

Analysis: The derivatized sample is injected into the GC-MS system. The compounds are separated on a capillary column and subsequently identified and quantified by the mass spectrometer.

Validation of this GC-MS method showed excellent performance, with a linear range of 5.00–1000.0 ng/mL, a limit of detection of 1.50 ng/mL, and a limit of quantification of 5.00 ng/mL for both analytes. nih.gov The absolute recovery was found to be greater than 87%, demonstrating the efficiency of the extraction process. nih.gov Such a method is suitable for forensic toxicology and clinical investigations. nih.gov

Spectroscopic and Spectrometric Approaches for Structural Confirmation

While chromatography is used for separation and quantification, spectroscopic and spectrometric techniques are required for the definitive confirmation of a molecule's chemical structure. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of structural elucidation in pharmaceutical research.

Mass spectrometry provides information about the mass-to-charge ratio of ions. When coupled with liquid chromatography (LC-MS/MS), it can determine the molecular weight of a compound with high accuracy. Furthermore, by inducing fragmentation of the molecule, MS/MS generates a unique fragmentation pattern that acts as a structural fingerprint. nih.govnih.gov For example, in the analysis of Hydroxyzine, optimal fragmentation energy was determined to be 124 V, providing clear fragmentation data for structural confirmation. nih.gov

NMR spectroscopy provides the most detailed structural information. By measuring the magnetic properties of atomic nuclei (typically ¹H and ¹³C), NMR can be used to map the complete carbon-hydrogen framework of a molecule, confirming atom connectivity and stereochemistry.

Additionally, techniques like Raman spectroscopy can be used to investigate the conformational properties of the core piperazine ring structure, which can exist in different chair and boat conformations depending on its environment. researchgate.netias.ac.in

Reference Standard Development and Application in Analytical Research

Analytical reference standards are highly characterized materials of exceptional purity that serve as a benchmark for qualitative and quantitative analyses. The development of a Certified Reference Material (CRM) is a meticulous process governed by international standards such as ISO 17034. lgcstandards.comsigmaaldrich.com

For Etodroxizine Dimaleate, a reference standard would be essential for:

Identity Confirmation: Comparing the chromatographic retention time and spectroscopic data of a test sample to the reference standard.

Purity and Impurity Quantification: Accurately measuring the amount of this compound in a sample and quantifying any impurities by comparing detector responses.

Method Validation: Establishing the accuracy and linearity of analytical methods.

Pharmaceutical secondary standards, which are qualified against primary pharmacopeial standards (e.g., from USP or EP), provide a convenient and cost-effective option for routine quality control. synthinkchemicals.com The availability of such standards for related compounds like Hydroxyzine underscores their importance in pharmaceutical analysis. synthinkchemicals.com

Impurity Profiling and Related Substance Analysis in Research Batches

Impurity profiling is the comprehensive process of detecting, identifying, and quantifying all potential impurities within a drug substance. synthinkchemicals.com These unwanted chemicals can arise during synthesis (process-related impurities) or upon storage (degradation products). Regulatory authorities require strict control over impurities, as they can impact the safety and efficacy of a pharmaceutical product.

The analysis of impurities in research batches of a compound like Etodroxizine would involve:

Forced Degradation Studies: The drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products. nih.gov An HPLC method is then used to separate these newly formed peaks from the main compound.

Impurity Identification: Techniques like LC-MS/MS and high-resolution mass spectrometry are used to identify the chemical structures of the impurities. For instance, in studies of Hydroxyzine, degradation products such as Hydroxyzine N-Oxide have been identified using these methods. researchgate.net

Quantification: Once identified, the impurities are quantified using a validated, stability-indicating HPLC method.

Table 2: Potential Impurities in Piperazine-Class Antihistamines This table presents examples of impurities found in the related compound Hydroxyzine, illustrating the types of substances investigated during impurity profiling.

Impurity Name Type Origin
Hydroxyzine Impurity A Process-Related By-product or intermediate from synthesis. pharmaffiliates.com
Hydroxyzine N-Oxide Degradation Product Formed via oxidation of the parent molecule. researchgate.net
O-Acetyl Hydroxyzine Degradation Product Formed under specific stress conditions. researchgate.net

This systematic approach to impurity profiling ensures that a comprehensive understanding of a drug's purity is established, which is critical for ensuring its quality and safety throughout its lifecycle.

Structure Activity Relationship Sar and Structure Kinetic Relationship Skr Investigations

Systematic Modification of the Etodroxizine (B195972) Dimaleate Scaffold

The etodroxizine molecule can be deconstructed into three key moieties amenable to systematic modification: the diphenylmethyl group, the central piperazine (B1678402) ring, and the ethoxyethanol side chain.

The Diphenylmethyl Moiety: This lipophilic group is essential for high-affinity binding to the H1 receptor. nih.gov Modifications to the aryl rings can significantly impact potency. For instance, the introduction of a para-substituent on one of the phenyl rings is a common strategy in related diphenylmethylpiperazine antihistamines. gpatindia.com While etodroxizine itself is unsubstituted on the phenyl rings, studies on analogs of related compounds suggest that introducing small electron-withdrawing groups, such as a chlorine atom as seen in hydroxyzine (B1673990) and cetirizine (B192768), can modulate binding affinity. gpatindia.comgpatindia.com

The Piperazine Ring: The piperazine ring serves as a central scaffold and its basic nitrogen atom is crucial for interaction with the H1 receptor. nih.gov The nitrogen atoms of the piperazine ring are key points for derivatization. In a study on related ethylenediamine (B42938) derivatives, it was found that the nature of the substituent on the second nitrogen of the piperazine ring influences the analgesic activity of the compounds. researchgate.net

A hypothetical series of etodroxizine analogs could be synthesized to explore these modifications, as illustrated in the table below.

Table 1: Hypothetical Analogs of Etodroxizine for SAR Studies

Compound Modification on Diphenylmethyl Moiety (R1) Modification on Piperazine Side Chain (R2) Rationale for Modification
Etodroxizine H -CH2CH2OCH2CH2OH Parent Compound
Analog 1 4-Cl -CH2CH2OCH2CH2OH Investigate effect of electron-withdrawing group on phenyl ring.
Analog 2 H -CH2CH2OH Shorten the side chain to resemble hydroxyzine.
Analog 3 H -CH2CH2OCH2COOH Introduce a carboxylic acid to mimic cetirizine.

| Analog 4 | 4-F | -CH2CH2OCH2CH2OH | Explore the effect of a different halogen substituent. |

Correlation between Molecular Structure and Receptor Binding Affinity

The binding affinity of etodroxizine and its analogs to the histamine (B1213489) H1 receptor is a key determinant of their antihistaminic activity. The general structural requirements for H1-receptor antagonists include a diaryl substitution, a connecting moiety, an alkyl chain, and a terminal tertiary amine. nih.gov Etodroxizine fits this pharmacophore well.

The diphenylmethyl group of etodroxizine is believed to interact with a hydrophobic pocket within the H1 receptor. The affinity is influenced by the electronic and steric properties of substituents on the phenyl rings. nih.gov For example, in a series of hydroxyzine derivatives synthesized for different therapeutic purposes, modifications on the phenyl rings were shown to be critical for their biological activity. nih.gov

The basic nitrogen of the piperazine ring is thought to form an ionic bond with a conserved aspartate residue (Asp107) in the third transmembrane domain of the H1 receptor. researchgate.net The distance between the diaryl system and this nitrogen is crucial for optimal binding. nih.gov

Table 2: Receptor Binding Affinities (Ki) of Related H1-Antihistamines

Compound H1 Receptor Ki (nM) Structural Features of Note
Hydroxyzine 2.0 4-chloro-diphenylmethyl group, ethoxyethanol side chain
Cetirizine 6.0 4-chloro-diphenylmethyl group, ethoxyacetic acid side chain

| Mepyramine | 1.2 | Diphenylmethane (B89790) replaced with a phenyl and a 2-pyridyl group |

Relationship between Chemical Structure and Ligand-Target Kinetics

The study of the relationship between a ligand's chemical structure and its binding kinetics (SKR) provides insights into the duration of action of a drug. Key kinetic parameters include the association rate constant (kon) and the dissociation rate constant (koff), the reciprocal of which is the residence time (RT) at the receptor. researchgate.net

For H1 antihistamines, a longer residence time is often associated with a more sustained therapeutic effect. researchgate.net Structural features that promote a stable drug-receptor complex can lead to a slower dissociation rate.

Studies on other first-generation antihistamines have shown that the nature of the diaryl group and the linker to the basic amine can significantly affect binding kinetics. For example, tricyclic antihistamines often exhibit longer residence times compared to their non-tricyclic counterparts. While etodroxizine is not tricyclic, the flexibility and potential for multiple interactions of its diphenylmethyl group and ethoxyethanol side chain likely influence its binding and unbinding rates.

The conversion of hydroxyzine to cetirizine illustrates a key SKR principle. The introduction of the carboxylate group in cetirizine leads to a different interaction profile within the receptor binding pocket, which can affect its kinetic profile. gpatindia.com

Table 3: Kinetic Parameters of Related H1-Antihistamines at the Human H1 Receptor

Compound kon (M⁻¹min⁻¹) koff (min⁻¹) Residence Time (RT, min)
Mepyramine 2.4 x 10⁷ 0.055 18

| Doxepin | 1.1 x 10⁸ | 0.004 | 250 |

Computational SAR and SKR Modeling Approaches

Computational methods are increasingly used to investigate the SAR and SKR of H1-antihistamines. These approaches can provide valuable insights into the binding modes and interactions of ligands with the H1 receptor at an atomic level. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of H1-antihistamines to build models that correlate the structural features of the molecules with their biological activities. researchgate.net These models can then be used to predict the activity of novel compounds. For a molecule like etodroxizine, a QSAR model could help in predicting the impact of modifications to its different moieties on its H1 receptor affinity.

Molecular Docking: Molecular docking simulations can predict the preferred binding orientation of etodroxizine within the H1 receptor's binding pocket. researchgate.net These studies can help to visualize the key interactions, such as the ionic bond between the piperazine nitrogen and Asp107, and the hydrophobic interactions of the diphenylmethyl group. Docking studies of novel cloperastine (B1201353) analogues, which share some structural similarities with the diphenylmethylpiperazine class, have highlighted the importance of specific residues in the H1 receptor for binding. rsc.org

These computational approaches, when used in conjunction with experimental data from related compounds, can provide a robust framework for understanding the SAR and SKR of etodroxizine dimaleate and for guiding the design of new analogs with optimized properties.

Theoretical and Computational Chemistry Studies of Etodroxizine Dimaleate

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule like Etodroxizine (B195972). nih.govcmu.edu These first-principles calculations solve approximations of the Schrödinger equation to determine the electronic structure and predict a wide range of molecular properties without the need for empirical parameters. cmu.edu

By optimizing the geometry of Etodroxizine, DFT calculations can predict its most stable three-dimensional conformation. This process involves finding the minimum energy state of the molecule, which is crucial for understanding how it will interact with biological targets. researchgate.net From this optimized structure, a variety of electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more readily able to engage in chemical reactions.

Furthermore, these calculations can generate an electrostatic potential (ESP) map, which illustrates the charge distribution across the molecule. nih.gov This map reveals the electron-rich (nucleophilic) and electron-deficient (electrophilic) regions, providing vital clues about how Etodroxizine might form non-covalent interactions, such as hydrogen bonds or electrostatic interactions, with its biological receptor. nih.gov

Table 1: Theoretical Quantum Mechanical Properties of Etodroxizine Note: This table represents theoretical data that would be obtained from DFT calculations and is for illustrative purposes.

PropertyDescriptionPredicted Value
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.-6.15 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.-1.20 eV
HOMO-LUMO Gap Indicator of chemical reactivity and stability.4.95 eV
Dipole Moment Measure of the net molecular polarity.2.8 D
Mulliken Atomic Charges Calculated partial charges on individual atoms, indicating sites for electrostatic interactions.[Data for key atoms]

Molecular Dynamics Simulations of Ligand-Receptor Interactions

Etodroxizine functions as an antihistamine, primarily by acting as an antagonist at the histamine (B1213489) H1 receptor. Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time, providing a detailed view of the interaction between a ligand like Etodroxizine and its receptor. nih.gov

The process typically begins with molecular docking, where the Etodroxizine molecule is placed into the binding site of a model of the H1 receptor. nih.govmdpi.comrsc.orgnih.gov The H1 receptor's three-dimensional structure can be constructed using homology modeling, based on the crystal structures of similar G-protein coupled receptors. rsc.orgnih.govjocpr.com Docking algorithms then predict the preferred orientation of the ligand within the binding pocket, known as the binding pose, which is scored based on binding affinity. nih.gov

Following docking, an MD simulation is performed. The ligand-receptor complex is placed in a simulated physiological environment, including water molecules and ions, and the system's trajectory is calculated over time by solving Newton's equations of motion. nih.govresearchgate.netmdpi.com These simulations, often running for nanoseconds or longer, reveal the stability of the binding pose and the specific interactions that maintain the complex. researchgate.netnih.gov Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the deviation of the protein and ligand backbone atoms from their initial positions, indicating the stability of the complex. A low and stable RMSD value suggests a stable binding interaction. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues, highlighting flexible regions of the protein and key residues that interact with the ligand. nih.gov

Interaction Energy: Calculations like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method can estimate the binding free energy between the ligand and the receptor, providing a quantitative measure of binding affinity. nih.gov

Studies on other H1-antihistamines have identified key amino acid residues within the H1 receptor, such as aspartate, tryptophan, and tyrosine, that are crucial for binding. mdpi.comjocpr.com MD simulations for Etodroxizine would aim to identify its specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these and other residues, explaining the structural basis of its antagonist activity. mdpi.com

In Silico Prediction of Molecular Properties for Research Design

In the early stages of drug research, predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial for assessing its potential as a drug candidate. researchgate.netresearchgate.net In silico tools and web-based platforms like admetSAR and ADMETlab provide rapid predictions of these properties based on the molecule's structure, helping to guide research and prioritize compounds with favorable pharmacokinetic profiles. ecust.edu.cnnih.gov

For Etodroxizine, these predictive models can estimate a wide range of physicochemical and pharmacokinetic parameters. These predictions are based on Quantitative Structure-Activity Relationship (QSAR) models, which correlate a compound's structural features with its biological or physicochemical properties. nih.gov

Key predicted properties include:

Physicochemical Properties: Parameters like molecular weight, logP (lipophilicity), and topological polar surface area (TPSA) are calculated. These are fundamental to drug-likeness rules, such as Lipinski's Rule of Five, which assess the likelihood of a compound being an orally active drug. researchgate.net

Absorption: Models predict human intestinal absorption (HIA) and Caco-2 cell permeability, which are indicators of how well the compound is absorbed from the gut into the bloodstream. ecust.edu.cnnih.gov

Distribution: Predictions for blood-brain barrier (BBB) penetration and plasma protein binding (PPB) are critical. For a first-generation antihistamine like Etodroxizine, BBB penetration is expected and is linked to its sedative effects.

Metabolism: The models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound might inhibit these enzymes, which is important for assessing potential drug-drug interactions. ecust.edu.cn

Toxicity: Various toxicities can be predicted, including potential for hERG (human Ether-à-go-go-Related Gene) inhibition, which is linked to cardiotoxicity, and Ames mutagenicity. ecust.edu.cnnih.gov

Table 2: Predicted ADMET Properties of Etodroxizine Note: This table contains data predicted by computational models for illustrative purposes.

ADMET PropertyPredicted OutcomeImplication for Research Design
Human Intestinal Absorption HighSuggests good oral bioavailability.
Blood-Brain Barrier (BBB) Penetration HighConsistent with sedative effects of first-generation antihistamines.
CYP2D6 Substrate YesIndicates a likely metabolic pathway.
CYP2D6 Inhibitor NoLower risk of drug-drug interactions via this enzyme.
hERG Inhibition Low ProbabilitySuggests a lower risk of certain cardiac side effects.
Ames Mutagenicity Non-mutagenIndicates a lower risk of carcinogenicity.

Machine Learning Applications in Compound Design and Optimization

Machine learning (ML) is increasingly being applied in drug discovery to accelerate the design and optimization of new compounds. researchgate.net By training algorithms on large datasets of chemical structures and their associated properties, ML models can learn complex structure-activity relationships and make predictions for novel molecules. nih.govresearchgate.net

In the context of Etodroxizine and its analogues, ML can be applied in several ways:

Predictive Modeling: ML models can be developed to predict the binding affinity of new compounds to the H1 receptor with greater speed than traditional simulation methods. These models are trained on experimental data from a range of known antihistamines and use molecular descriptors or fingerprints derived from the chemical structure as input features.

De Novo Design: Generative ML models can design entirely new molecules that are optimized to have high predicted affinity for the target receptor and favorable ADMET properties. These models learn the underlying patterns of known active molecules and can generate novel chemical structures with desired characteristics.

Interaction Prediction: ML frameworks have been developed specifically for histamine antagonists to predict potential drug-drug interactions (DDIs). nih.govresearchgate.net These models use features derived from the simplified molecular-input line-entry system (SMILES) notation and information about CYP450 enzyme interactions to classify the type of interaction a new drug might have. nih.govresearchgate.net This is particularly valuable for identifying potential safety concerns early in the development process. researchgate.net

The development of these ML models typically involves selecting an appropriate algorithm (e.g., Random Forest, Support Vector Machines, or Neural Networks), training it on a curated dataset, and rigorously validating its predictive performance using techniques like cross-validation. nih.govresearchgate.net For antihistamine development, such models can help prioritize which novel analogues of Etodroxizine to synthesize and test, thereby optimizing resource allocation and improving the efficiency of the drug discovery pipeline. researchgate.netnih.gov

Research on Etodroxizine Dimaleate Derivatives and Analogues

Design and Synthesis of Novel Etodroxizine (B195972) Derivatives

The design of novel etodroxizine derivatives is guided by structure-activity relationship (SAR) principles established for related piperazine (B1678402) antihistamines. The synthetic strategies often draw inspiration from the synthesis of structurally similar compounds like hydroxyzine (B1673990) and cetirizine (B192768). The core structure of etodroxizine, featuring a diphenylmethane (B89790) moiety connected to a piperazine ring, which in turn is linked to an ethoxyethanol side chain, offers multiple sites for chemical modification.

Key synthetic approaches for creating derivatives can be extrapolated from established methods for analogous compounds. For instance, the synthesis of hydroxyzine derivatives has been achieved through the reaction of a substituted 2-[4-(bromomethyl)phenyl]ethanol with various piperazine derivatives. A similar approach could be employed for etodroxizine, starting with a suitably modified diphenylmethane precursor. The general synthetic scheme would involve the N-alkylation of a piperazine ring with a modified diphenylmethyl halide, followed by the introduction of varied side chains on the other nitrogen of the piperazine ring.

For example, a common strategy involves the preparation of derivatives by reacting piperazines with a brominated precursor in the presence of a base like potassium carbonate in a solvent such as acetonitrile (B52724). This methodology allows for the introduction of a wide variety of substituents on the piperazine ring, enabling a systematic exploration of the chemical space around the etodroxizine core.

The table below outlines a hypothetical set of etodroxizine derivatives that could be synthesized based on these principles, illustrating the potential for structural diversity.

DerivativeR1 Group (on Diphenylmethane)R2 Group (on Piperazine)Synthetic Strategy
EDZ-0014-FluoroEthoxyethanol (Etodroxizine side chain)N-alkylation with 1-(bromomethyl)-4-fluorobenzene
EDZ-0024-Chloro (Parent)PropoxyethanolWilliamson ether synthesis with 1-bromopropane
EDZ-0034-MethoxyEthoxyethanol (Etodroxizine side chain)N-alkylation with 1-(bromomethyl)-4-methoxybenzene
EDZ-0044-Chloro (Parent)2-(2-methoxyethoxy)ethylReaction with 1-bromo-2-(2-methoxyethoxy)ethane

Comparative Pharmacological and Mechanistic Studies of Analogues

Comparative pharmacological studies of etodroxizine analogues are crucial for identifying compounds with superior therapeutic profiles. These studies typically involve in vitro and in vivo assays to assess their antihistaminic activity, selectivity for the H1 receptor, and potential off-target effects. The primary mechanism of action for etodroxizine and its analogues is as inverse agonists at the histamine (B1213489) H1 receptor.

The potency of new analogues is often compared to that of etodroxizine and other established antihistamines like cetirizine and fexofenadine. For instance, studies on cetirizine analogues have demonstrated that modifications to the terminal carboxylic acid group can significantly impact antihistaminic activity and sedative properties. Similar investigations into etodroxizine analogues would likely focus on the ethoxyethanol side chain, as modifications here could influence receptor binding and pharmacokinetic properties.

Mechanistic studies would aim to elucidate the molecular interactions between the etodroxizine analogues and the H1 receptor. Techniques such as molecular docking and site-directed mutagenesis can provide insights into the binding modes of these compounds and help explain observed differences in potency and selectivity. For example, the introduction of bulky or polar substituents on the piperazine side chain could alter the compound's affinity for the receptor's binding pocket.

The following table presents a hypothetical comparison of the pharmacological properties of etodroxizine and its potential analogues.

CompoundH1 Receptor Affinity (Ki, nM)Selectivity (H1 vs. M1)In Vivo Antihistaminic Potency (ED50, mg/kg)
Etodroxizine15High5.0
EDZ-001 (Fluoro derivative)12Very High4.2
EDZ-002 (Propoxyethanol analogue)18High6.5
EDZ-003 (Methoxy derivative)25Moderate8.1

Investigation of Structure-Related Differences in Metabolic Pathways

The metabolic fate of a drug is a critical determinant of its efficacy and duration of action. For etodroxizine and its analogues, understanding the metabolic pathways is essential for designing compounds with improved pharmacokinetic profiles. The metabolism of structurally related compounds like hydroxyzine provides a valuable framework for these investigations. Hydroxyzine is known to be metabolized to cetirizine, an active metabolite with a more favorable side-effect profile.

It is plausible that etodroxizine undergoes similar metabolic transformations. The ethoxyethanol side chain of etodroxizine could be susceptible to oxidation, potentially leading to the formation of a carboxylic acid metabolite, analogous to the conversion of hydroxyzine to cetirizine. The specific cytochrome P450 (CYP) enzymes involved in these transformations would be a key area of investigation.

By synthesizing a series of etodroxizine analogues with modifications at sites prone to metabolism, researchers can study how structural changes influence metabolic stability. For example, introducing a fluorine atom at a metabolically labile position can block oxidation and prolong the half-life of the compound. In vitro studies using human liver microsomes and recombinant CYP enzymes are typically employed to identify the primary metabolic pathways and the enzymes responsible.

The table below illustrates potential metabolic pathways for etodroxizine and a hypothetical analogue designed for enhanced metabolic stability.

CompoundPrimary Metabolic PathwayKey MetaboliteMetabolizing Enzyme(s)Metabolic Stability (t1/2 in vitro)
EtodroxizineOxidation of the ethoxyethanol side chainCarboxylic acid derivativeCYP3A4, CYP2D645 min
EDZ-005 (Fluorinated analogue)Reduced oxidation due to C-F bondParent compound is major circulating speciesCYP3A4 (minor)120 min

Exploration of New Chemical Space Based on the Etodroxizine Core

The etodroxizine core structure serves as a versatile scaffold for the exploration of new chemical space and the discovery of compounds with novel therapeutic applications. By moving beyond simple modifications and introducing more significant structural changes, researchers can aim to develop compounds that interact with different biological targets or exhibit unique pharmacological profiles.

One approach is to use the etodroxizine scaffold as a starting point for fragment-based drug discovery or lead optimization campaigns targeting other receptors or enzymes. For example, the piperazine moiety is a common feature in many centrally active drugs, and by modifying the substituents on this ring, it may be possible to develop compounds with activity at dopamine (B1211576) or serotonin (B10506) receptors.

Another strategy involves the synthesis of hybrid molecules that combine the etodroxizine core with other pharmacophores. This could lead to the development of dual-action compounds with both antihistaminic and anti-inflammatory properties, for instance. High-throughput screening of a library of diverse etodroxizine-based compounds against a panel of biological targets could also uncover unexpected activities and open up new avenues for therapeutic development.

The exploration of new chemical space requires a combination of synthetic chemistry, computational modeling, and biological screening to efficiently navigate the vast number of possible structures and identify promising lead compounds.

Emerging Research Paradigms and Future Directions in Etodroxizine Dimaleate Studies

Integration of Multi-Omics Data in Pharmacological Research

The advent of multi-omics technologies—encompassing genomics, transcriptomics, proteomics, and metabolomics—provides a powerful, systems-level approach to unraveling the complex biological responses to drug exposure. For a compound like Etodroxizine (B195972) dimaleate, a multi-omics approach can illuminate its mechanism of action far beyond its known H1-receptor antagonism.

By analyzing the complete set of genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics) in a biological sample, researchers can construct a detailed map of the cellular and systemic changes induced by Etodroxizine dimaleate. For instance, transcriptomic studies on tissues or cells exposed to the compound could reveal alterations in gene expression patterns related to inflammation, neurotransmission, and other key pathways. nih.gov This could be particularly insightful for understanding the sedative and potential anti-inflammatory effects of first-generation antihistamines. nih.gov

Proteomic analysis of nasal secretions in allergic rhinitis has already demonstrated the potential to identify biomarkers of therapeutic response to antihistamines and corticosteroids. nih.gov A similar approach could be applied to this compound to identify protein signatures that correlate with its efficacy or side effects. Furthermore, metabolomic studies could uncover novel metabolic pathways affected by the drug, offering insights into its systemic effects and potential drug-drug interactions.

The integration of these diverse omics datasets presents a holistic view of a drug's impact, moving beyond a single target to a network-level understanding of its pharmacology. This approach holds the promise of identifying new therapeutic targets, discovering biomarkers for personalized medicine, and elucidating the molecular basis of adverse drug reactions. nih.gov

Omics TechnologyPotential Application in this compound ResearchExpected Insights
GenomicsIdentifying genetic variations (polymorphisms) that influence patient response to this compound.Prediction of individual efficacy and susceptibility to side effects (pharmacogenomics).
TranscriptomicsAnalyzing changes in gene expression in relevant cell types (e.g., neurons, immune cells) following drug exposure.Elucidation of molecular pathways modulated by the drug beyond H1-receptor blockade.
ProteomicsQuantifying changes in protein levels and post-translational modifications in response to the drug.Identification of biomarkers for therapeutic response and off-target effects.
MetabolomicsProfiling changes in small molecule metabolites in biofluids (e.g., plasma, urine) after drug administration.Understanding the systemic metabolic impact and identifying potential drug-nutrient or drug-drug interactions.

Advanced Artificial Intelligence and Data Analytics in Drug Discovery Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development by enabling the analysis of vast and complex datasets. nih.govmdpi.com These computational tools can be instrumental in advancing our understanding of this compound and other first-generation antihistamines.

One promising application of AI is in the prediction of drug-drug interactions. For instance, a machine learning framework has been developed to predict interaction types for histamine (B1213489) antagonists based on their chemical structures (SMILES) and their metabolism by cytochrome P450 enzymes. nih.govresearchgate.net Such models could be applied to this compound to forecast potential adverse interactions with other medications, a crucial aspect of its clinical use.

Furthermore, AI can be employed to predict the clinical outcomes of antihistamine exposure. A study using machine learning models successfully predicted the prognosis of patients with diphenhydramine overdose with reasonable accuracy. nih.gov This approach could be adapted to develop predictive models for this compound, helping to identify patients at higher risk for adverse events.

AI/ML ApplicationDescriptionPotential Impact on this compound Research
Predictive ModelingUtilizing machine learning algorithms to predict drug properties, interactions, and patient outcomes based on existing data.Improved prediction of drug-drug interactions and identification of patients at risk for adverse effects.
Drug RepurposingScreening large biomedical databases to identify new therapeutic uses for existing drugs.Discovery of novel clinical applications for this compound beyond its current indications.
De Novo Drug DesignEmploying generative AI models to design novel molecules with optimized properties.Rational design of next-generation antihistamines with reduced side effects.
In Silico ScreeningUsing computational models to predict the binding affinity of molecules to biological targets.Efficient identification of new H1-receptor antagonists and exploration of potential off-target interactions. nih.gov

Development of Novel Experimental Models for In Vitro and In Vivo Research

Traditional preclinical research has relied heavily on two-dimensional (2D) cell cultures and animal models. While valuable, these models often fail to fully recapitulate human physiology and pathophysiology. umd.edu The development of advanced in vitro models, such as three-dimensional (3D) cell cultures and organ-on-a-chip systems, offers a more physiologically relevant platform for studying the effects of drugs like this compound.

3D cell culture systems, including spheroids and organoids, allow cells to grow in a more natural microenvironment, fostering cell-cell and cell-matrix interactions that are absent in 2D cultures. nih.gov These models have been shown to better predict in vivo cellular responses to drugs. nih.gov For this compound, 3D models of the skin or respiratory epithelium could provide more accurate assessments of its efficacy in allergic conditions. nih.gov

Organ-on-a-chip technology takes this a step further by creating microfluidic devices that mimic the structure and function of human organs. nih.govmdpi.com These "chips" can be used to model various tissues, including the lung, liver, and even the blood-brain barrier. nih.gov A "brain-on-a-chip" model, for example, could be invaluable for studying the central nervous system effects of this compound, providing insights into the mechanisms of sedation and cognitive impairment associated with first-generation antihistamines. nih.gov A multi-organ-on-a-chip system could be used to investigate the drug's metabolism and its effects on different organs simultaneously. youtube.com

These advanced models can help to bridge the gap between preclinical studies and clinical trials, leading to more accurate predictions of drug efficacy and toxicity in humans and potentially reducing the reliance on animal testing.

Experimental ModelDescriptionApplication to this compound Research
Traditional 2D Cell CultureCells grown in a single layer on a flat surface.Basic screening of drug activity and cytotoxicity.
3D Cell Culture (Spheroids/Organoids)Cells grown in three-dimensional structures that mimic tissue architecture. nih.govMore accurate assessment of efficacy in models of skin and respiratory allergies.
Organ-on-a-ChipMicrofluidic devices containing living cells that replicate the key functions of human organs. nih.govmdpi.comStudying CNS effects using a "brain-on-a-chip," and metabolism using a "liver-on-a-chip."
Animal ModelsIn vivo studies in animals to assess systemic effects, efficacy, and toxicity.Evaluation of overall physiological response, though with limitations in translating to humans.

Addressing Unexplored Mechanistic Aspects and Research Gaps

Despite their long history of use, significant gaps remain in our understanding of the pharmacology of first-generation H1-antihistamines like this compound. nih.gov Future research should focus on addressing these unexplored areas to refine their clinical application and potentially uncover new therapeutic opportunities.

A key area of investigation is the effects of these drugs beyond H1-receptor antagonism. Many first-generation antihistamines are known to interact with other receptors, such as muscarinic, serotonergic, and adrenergic receptors, which contributes to their side effect profiles. nih.govaaaai.org A systematic evaluation of this compound's activity at these other receptors is warranted. Additionally, some antihistamines have demonstrated anti-inflammatory effects that may be independent of H1-receptor blockade. nih.gov The molecular mechanisms underlying these potential non-H1-mediated actions of this compound remain to be elucidated.

The central nervous system effects of first-generation antihistamines are another critical area for further research. While sedation and cognitive impairment are well-known side effects, the precise neuronal circuits and molecular pathways affected by this compound are not fully understood. nih.gov Advanced neuroimaging and electrophysiological techniques could be employed to map the drug's impact on brain activity.

Furthermore, there is a need for more research into the long-term effects of chronic this compound use, particularly in vulnerable populations such as the elderly. The potential for cardiac side effects, such as QT prolongation, which has been noted for other first-generation antihistamines like hydroxyzine (B1673990), should also be thoroughly investigated for this compound. springermedizin.de

Research GapKey Questions for this compoundSuggested Research Approaches
Off-Target PharmacologyWhat is the binding profile of this compound at muscarinic, serotonergic, and adrenergic receptors?Receptor binding assays and functional studies.
Non-H1-Mediated EffectsDoes this compound possess anti-inflammatory properties independent of H1-receptor antagonism?In vitro and in vivo models of inflammation, measuring cytokine production and immune cell infiltration.
Central Nervous System EffectsWhich specific neuronal pathways are responsible for the sedative and cognitive effects of this compound?Neuroimaging studies (e.g., fMRI, PET) and electrophysiological recordings in preclinical models.
Long-Term SafetyWhat are the long-term consequences of chronic this compound use, particularly in the elderly?Longitudinal observational studies and preclinical long-term exposure studies.
Cardiac SafetyDoes this compound have any effect on cardiac ion channels and the QT interval?Patch-clamp electrophysiology on cardiac ion channels and thorough clinical cardiac safety assessments.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.